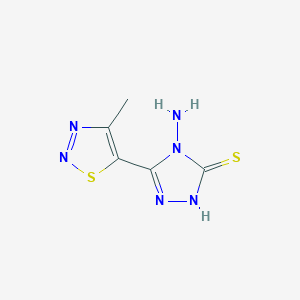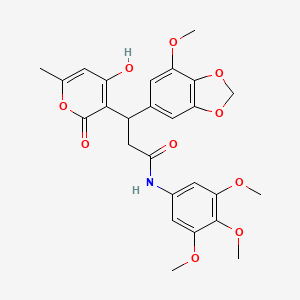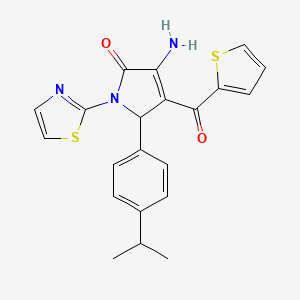
4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These heterocyclic structures combine two pharmaceutically active moieties: the triazole and the thiadiazine rings. Their ability to interact with various target receptors makes them valuable in drug design and development .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with appropriate reagents. For instance, the reaction of the amino-thiadiazole derivative with 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone yields an intermediate, which cyclizes to form the desired product .
Reaction Conditions::- Refluxing ethanol is used for the initial reaction.
- Refluxing acetic acid facilitates cyclization.
Industrial Production:: While specific industrial production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions::
Cyclization: The key step in forming the triazolothiadiazine ring system.
Substitution: The reaction with 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves nucleophilic substitution.
Triethylamine: Used as a catalyst.
Ethanol: and : Solvents for the reactions.
Major Products:: The major product is the triazolothiadiazine compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a synthetic intermediate.
Biology: Potential bioactive properties.
Medicine: Anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While there are other triazolothiadiazines, this compound’s unique structure and bioactivity set it apart. Similar compounds include other isomeric variants of triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines .
Properties
CAS No. |
64369-18-2 |
|---|---|
Molecular Formula |
C5H6N6S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C5H6N6S2/c1-2-3(13-10-7-2)4-8-9-5(12)11(4)6/h6H2,1H3,(H,9,12) |
InChI Key |
AUBKSKHGYDLNLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C2=NNC(=S)N2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B11060440.png)
![ethyl {2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]ethyl}carbamate](/img/structure/B11060443.png)
![2-Benzyl-5-nitro-6-[2-oxo-2-(2-thienyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11060449.png)
![6-(4-Bromo-2-fluorophenyl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060456.png)


![N-benzyl-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11060475.png)

![2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B11060487.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060491.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11060492.png)
![5-(1-Benzofuran-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11060497.png)
![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine](/img/structure/B11060498.png)
![3-(4-chlorobenzyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060502.png)
